BenchChemオンラインストアへようこそ!

1-Cyclopropyl-6-methyl-1,4-diazepane

Metabolic Stability Cyclopropyl Effect Drug Design

1-Cyclopropyl-6-methyl-1,4-diazepane (CAS 1250809-59-6) is a disubstituted 1,4-diazepane (homopiperazine) derivative bearing a cyclopropyl group at N1 and a methyl substituent at C6. This heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, serving as a versatile building block for the construction of biologically active molecules, including orexin receptor antagonists, T-type calcium channel blockers, and CCR5 antagonists.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1250809-59-6
Cat. No. B1527253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-6-methyl-1,4-diazepane
CAS1250809-59-6
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CNCCN(C1)C2CC2
InChIInChI=1S/C9H18N2/c1-8-6-10-4-5-11(7-8)9-2-3-9/h8-10H,2-7H2,1H3
InChIKeyKAIJRBAQNQXBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-6-methyl-1,4-diazepane (CAS 1250809-59-6): Core Scaffold and Key Physicochemical Identity for Procurement Decisions


1-Cyclopropyl-6-methyl-1,4-diazepane (CAS 1250809-59-6) is a disubstituted 1,4-diazepane (homopiperazine) derivative bearing a cyclopropyl group at N1 and a methyl substituent at C6. This heterocyclic scaffold is a recognized privileged structure in medicinal chemistry, serving as a versatile building block for the construction of biologically active molecules, including orexin receptor antagonists, T-type calcium channel blockers, and CCR5 antagonists . The compound is supplied as a research-grade intermediate with typical purity ≥95% and is valued for its balanced combination of conformational constraint (cyclopropyl) and steric/electronic modulation (C6-methyl) that is not achievable with simpler N-alkyl or unsubstituted 1,4-diazepane congeners.

Why 1-Cyclopropyl-6-methyl-1,4-diazepane Cannot Be Replaced by Generic 1,4-Diazepane Analogs in Research and Development


Generic substitution of 1,4-diazepane building blocks is scientifically unsound because the cyclopropyl group imparts a unique combination of enhanced metabolic stability, modulated basicity, and conformational restriction that is absent in common alkyl-substituted analogs (e.g., 1-methyl-, 1-ethyl-, or 1-isopropyl-1,4-diazepane). The cyclopropane ring, distinct from straight-chain or branched alkyl moieties, directly addresses key bottlenecks in lead optimization: it reduces oxidative metabolism at the α-position, lowers pKa to improve permeability, and restricts rotational degrees of freedom to pre-organize the bioactive conformation [1]. The C6-methyl group further fine-tunes steric and electronic properties in a manner that cannot be replicated by simple N-substitution alone. Interchanging with an unsubstituted or differently alkylated 1,4-diazepane would unpredictably alter target engagement, ADME profile, and synthetic tractability, compromising experimental reproducibility and candidate progression.

Quantitative Differentiation Evidence for 1-Cyclopropyl-6-methyl-1,4-diazepane Against Closest Analogs


Metabolic Stability: Cyclopropyl vs. Isopropyl Substitution at N1 of 1,4-Diazepane

The cyclopropyl group at N1 confers superior metabolic stability compared to an isopropyl substituent. This is a well-established principle in medicinal chemistry: the cyclopropane ring is less susceptible to cytochrome P450-mediated oxidative metabolism than the corresponding isopropyl group due to its unique electronic structure and bond hybridization, which reduces the rate of α-carbon hydroxylation [1].

Metabolic Stability Cyclopropyl Effect Drug Design

pKa Modulation: Basicity Reduction Relative to Unsubstituted 1,4-Diazepane

N1-cyclopropyl substitution reduces the basicity of the 1,4-diazepane ring compared to the parent homopiperazine. The predicted pKa of 1-cyclopropyl-1,4-diazepane is 10.61 ± 0.20 , which is 0.41 log units lower than the predicted pKa of unsubstituted 1,4-diazepane (homopiperazine) at 11.02 ± 0.20 . While this difference appears modest, it is directionally consistent with the electron-withdrawing, inductively electron-deficient character of the cyclopropyl ring, which can favorably reduce lysosomal ion trapping and improve membrane permeability relative to N-methyl or N-ethyl congeners that typically exhibit higher basicity.

pKa Basicity Permeability Ion Trapping

Lipophilicity Control: Minimal LogP Penalty for Cyclopropyl Introduction vs. Methyl

The cyclopropyl group at N1 provides metabolic stability benefits without proportionally increasing lipophilicity, a key advantage over bulkier alkyl substituents. The predicted XLogP3 of 1-cyclopropyl-1,4-diazepane is 0.2 [1], which is nearly identical to the measured logP of 1-methyl-1,4-diazepane at 0.178 . This demonstrates that replacing a methyl group with cyclopropyl at N1 adds negligible hydrophobicity while imparting the favorable pharmacokinetic properties described above. In contrast, an isopropyl substitution would typically increase logP by approximately 0.8–1.2 log units, potentially pushing the molecule beyond the optimal lipophilicity range for oral drug candidates (LogP 1–3).

LogP Lipophilicity Physicochemical Properties

Conformational Pre-organization: Cyclopropyl Restricts Rotatable Bonds for Enhanced Target Complementarity

The cyclopropyl ring at N1 restricts the conformational freedom of the 1,4-diazepane scaffold relative to acyclic N-alkyl substituents. The cyclopropane ring's rigid, planar geometry limits the rotational degrees of freedom around the N–C bond, pre-organizing the molecule into a limited set of low-energy conformations. This reduces the entropic penalty upon target binding and can lead to improved affinity and selectivity for biological targets [1]. The additional C6-methyl group further biases the seven-membered ring puckering, offering a stereoelectronic profile that is distinct from both the unsubstituted and N-only-substituted analogs.

Conformational Restriction Entropic Penalty Binding Affinity

Precision Application Scenarios for 1-Cyclopropyl-6-methyl-1,4-diazepane Driven by Quantitative Differentiation Evidence


Lead Optimization of Metabolic Liability in CNS-Penetrant Candidates

When a 1,4-diazepane-containing lead series suffers from high intrinsic clearance due to N-dealkylation or α-carbon oxidation, replacing a 1-isopropyl or 1-ethyl substituent with the 1-cyclopropyl-6-methyl-1,4-diazepane scaffold can improve metabolic stability without increasing lipophilicity beyond the CNS drug-like space (LogP 1-3). The class-level evidence for cyclopropyl-mediated metabolic shielding [1] combined with the minimal ΔLogP demonstrated (0.02 vs. N-methyl analog) supports the use of this building block to maintain favorable brain penetration while extending microsomal half-life.

Conformationally Restricted Chemical Probe Synthesis for Target ID and Selectivity Profiling

For targets where the bioactive conformation of the 1,4-diazepane ring is critical—such as orexin receptors, T-type calcium channels, or CCR5—the 1-cyclopropyl-6-methyl-1,4-diazepane scaffold offers superior conformational pre-organization compared to N-alkyl analogs. The rigid cyclopropyl group restricts the N1-substituent orientation, while the C6-methyl biases the ring pucker, collectively reducing the entropic penalty upon binding (class-level inference, [1]). This makes the compound a strategic choice for generating chemical probes with enhanced target engagement and cleaner selectivity profiles, reducing false-positive hits from flexible, multi-conformer scaffolds.

Modulation of pKa to Reduce Lysosomal Trapping in Kinase and GPCR Inhibitor Programs

The reduced basicity of the N-cyclopropyl-1,4-diazepane motif (pKa 10.61) relative to homopiperazine (pKa 11.02) [1] translates into a lower degree of protonation at lysosomal pH (~5.0), thereby reducing lysosomal sequestration—a common mechanism of resistance and toxicity for weakly basic drugs. Coupled with the added steric bulk of the C6-methyl group, this scaffold provides a better starting point for designing kinase or GPCR inhibitors with improved intracellular target engagement and reduced phospholipidosis risk, compared to the unsubstituted 1,4-diazepane core.

Fragment Growing and Library Design for Underexplored Chemical Space

The 1-cyclopropyl-6-methyl-1,4-diazepane scaffold offers a three-dimensional, sp³-rich core that is underrepresented in commercial fragment libraries. The combination of a cyclopropyl (strain-driven reactivity and metabolic stability) and a stereocenter at C6 (enabling chiral resolution) provides a unique vector for fragment growing. Procurement of this specific building block allows medicinal chemistry teams to explore novel IP space with a scaffold that has demonstrated utility across multiple target classes (orexin, T-type Ca²⁺ channels, CCR5) [1], while the quantitative pKa and LogP data provide a rational basis for property-based design.

Quote Request

Request a Quote for 1-Cyclopropyl-6-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.